

In-Depth Technical Guide: Profadol Hydrochloride (C₁₄H₂₂ClNO)

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Compound of Interest

Compound Name: Profadol Hydrochloride

Cat. No.: B15620383

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Abstract

Profadol hydrochloride (C₁₄H₂₂ClNO) is a synthetic opioid analgesic developed in the 1960s by Parke-Davis.[1][2] Chemically identified as 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol hydrochloride, it exhibits a unique pharmacological profile as a mixed agonist-antagonist at the μ -opioid receptor.[1][3] This technical guide provides a comprehensive overview of the available research on **Profadol hydrochloride**, including its chemical properties, mechanism of action, and a summary of early clinical findings. Due to the limited availability of recent research, this paper focuses on consolidating the foundational knowledge of this compound.

Chemical and Physical Properties

Profadol hydrochloride is the hydrochloride salt of Profadol. The compound's properties are summarized in the table below.

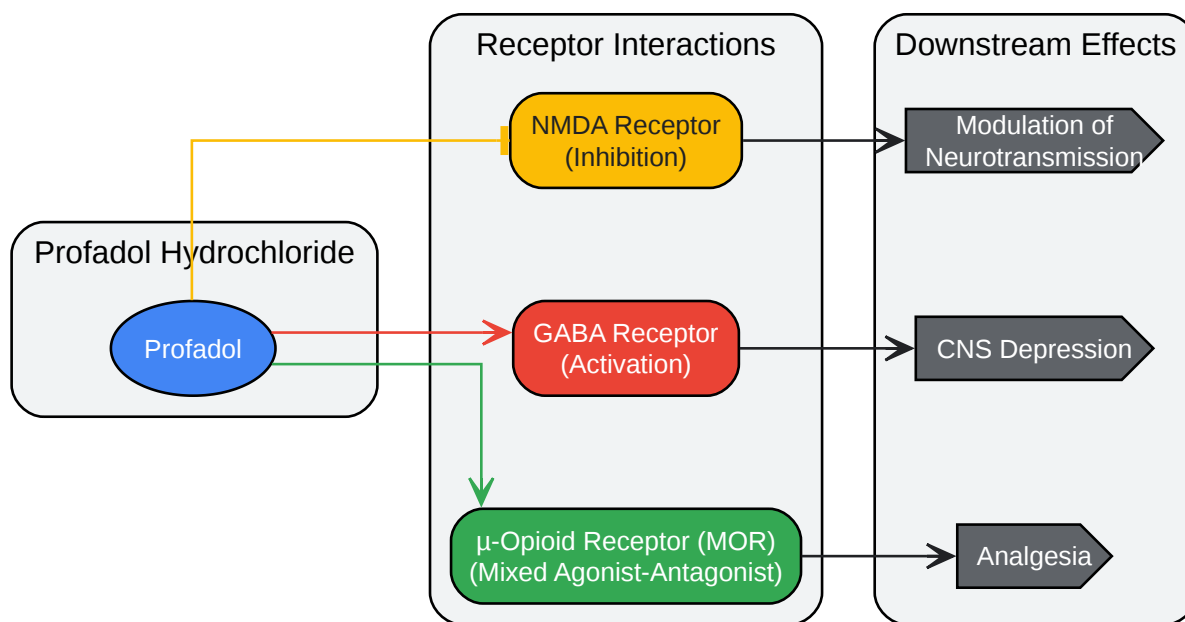
Property	Value	Source
Molecular Formula	C14H22ClNO	[4]
Molecular Weight	255.78 g/mol	[4]
IUPAC Name	3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride	[4]
CAS Number	2324-94-9	[5]
Synonyms	CI-572, A-2205, Centrac	[5][6]

Mechanism of Action

Profadol hydrochloride's primary mechanism of action is its interaction with the μ -opioid receptor (MOR), where it displays mixed agonist-antagonist properties.[1][3] This dual activity suggests that it can elicit an analgesic response while potentially mitigating some of the adverse effects associated with full opioid agonists.

Further research indicates a broader interaction with the central nervous system. Profadol is understood to activate gamma-aminobutyric acid (GABA) receptors and inhibit N-methyl-D-aspartate (NMDA) receptors. This multi-target engagement may contribute to its overall pharmacological effects.

Below is a diagram illustrating the proposed signaling pathways of **Profadol hydrochloride**.



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Proposed signaling pathways of **Profadol Hydrochloride**.

Experimental and Clinical Data

Analgesic Efficacy

Early clinical studies in the 1970s evaluated the analgesic activity of Profadol. One comparative study found its analgesic potency to be comparable to that of pethidine (meperidine).[2] Another study by Beaver et al. compared the analgesic effects of Profadol and morphine in patients with cancer, providing some of the limited clinical data available for this compound. Unfortunately, detailed quantitative data from these studies are not readily accessible in modern databases.

A 1971 clinical trial by Pearson, Lasagna, and Laird investigated the analgesic activity of both oral and intramuscular Profadol.[7] The study involved adult patients and compared Profadol to morphine and codeine for pain relief, including in postpartum patients.[7]

Hemodynamic Effects

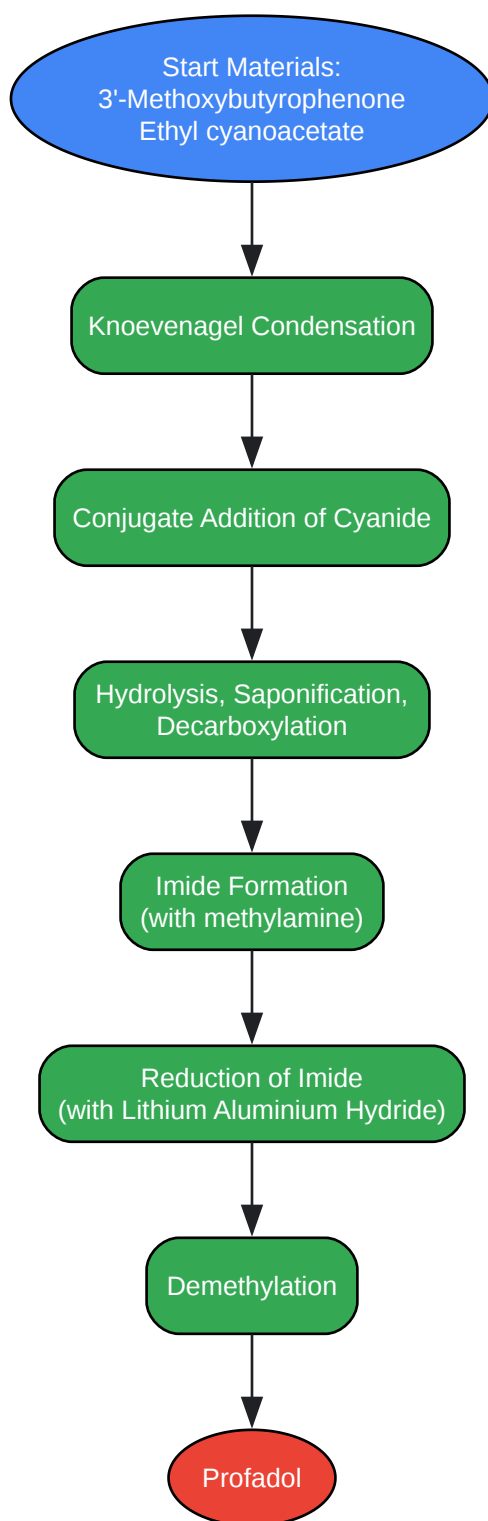
A 1969 study by Sloman, Hunt, and Hoffmann investigated the hemodynamic effects of Profadol.[8] This research provides some insight into the cardiovascular profile of the drug,

which is a critical aspect for any centrally acting analgesic.

Synthesis

The synthesis of Profadol has been documented in the chemical literature. A multi-step process is involved, beginning with the Knoevenagel condensation of 3'-Methoxybutyrophenone and ethyl cyanoacetate.^[2] This is followed by a series of reactions including a conjugate addition of cyanide, hydrolysis, saponification, decarboxylation, imide formation, reduction, and finally demethylation to yield Profadol.^[2]

The following diagram outlines the general workflow for the synthesis of Profadol.



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General workflow for the chemical synthesis of Profadol.

Discussion and Future Directions

Profadol hydrochloride is a historically significant compound in the development of opioid analgesics. Its mixed agonist-antagonist profile at the μ -opioid receptor, coupled with its effects on GABA and NMDA receptors, suggests a complex mechanism of action that was of interest in the mid-20th century. However, the lack of recent research and the scarcity of detailed, publicly available quantitative data and experimental protocols limit a thorough modern analysis.

The persistent confusion in scientific literature with the anesthetic agent Propofol underscores the challenges in researching older, less common compounds. For future research, it would be invaluable to locate and analyze the full-text original research articles from the 1960s and 1970s to extract the detailed experimental methodologies and quantitative results. Such an effort would allow for a more complete understanding of Profadol's pharmacological profile and its place in the history of analgesic drug development.

Conclusion

Profadol hydrochloride remains a compound of interest primarily from a historical and pharmacological perspective. Its multi-target mechanism of action sets it apart from more selective opioid agonists. While the available information provides a foundational understanding, a comprehensive re-evaluation would necessitate access to the original, detailed experimental data that is currently not widely accessible. This technical guide serves as a consolidation of the existing knowledge and a call for further investigation into the primary literature to fully elucidate the scientific story of **Profadol hydrochloride**.

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